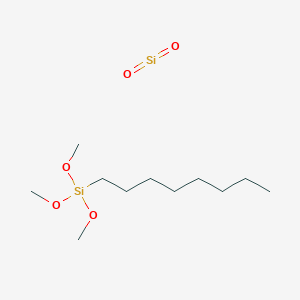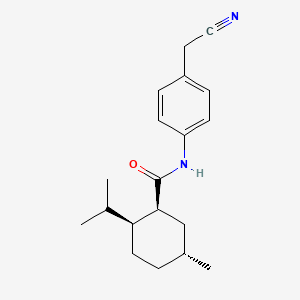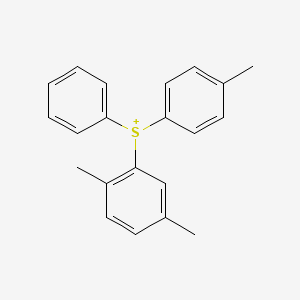
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound is characterized by the presence of a benzene ring substituted with methyl groups and a sulfanyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X) in the presence of catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context of the interaction.
相似化合物的比较
Similar Compounds
1,4-Dimethyl-2-ethylbenzene: Similar structure but with an ethyl group instead of the sulfanyl group.
1,4-Dimethyl-2-vinylbenzene: Contains a vinyl group instead of the sulfanyl group.
1,4-Dimethyl-2-isobutylbenzene: Features an isobutyl group in place of the sulfanyl group.
Uniqueness
1,4-Dimethyl-2-((4-methylphenyl)(phenyl)-lambda(4)-sulfanyl)benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
CAS 编号 |
4024-11-7 |
|---|---|
分子式 |
C21H21S+ |
分子量 |
305.5 g/mol |
IUPAC 名称 |
(2,5-dimethylphenyl)-(4-methylphenyl)-phenylsulfanium |
InChI |
InChI=1S/C21H21S/c1-16-10-13-20(14-11-16)22(19-7-5-4-6-8-19)21-15-17(2)9-12-18(21)3/h4-15H,1-3H3/q+1 |
InChI 键 |
VZUUNOYQXCOPLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


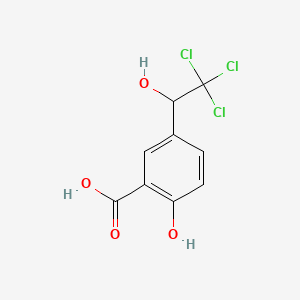
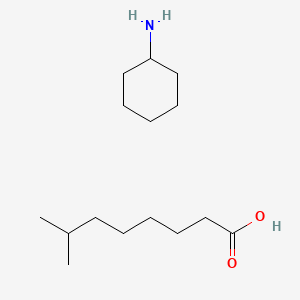
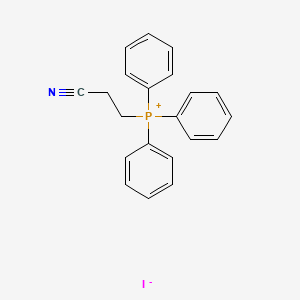
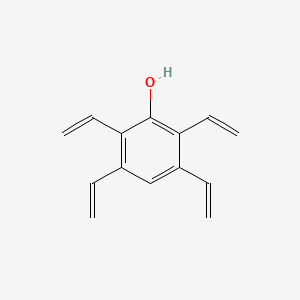
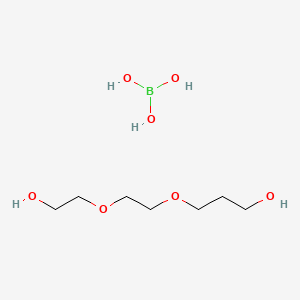
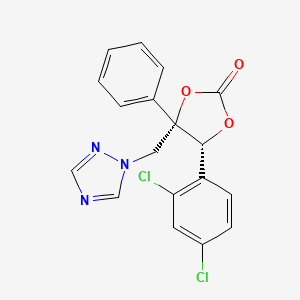

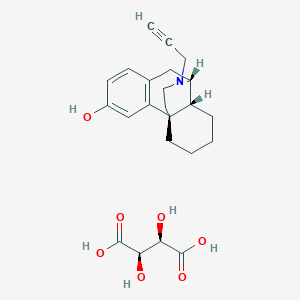
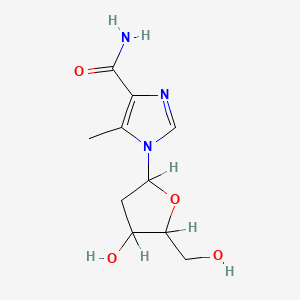
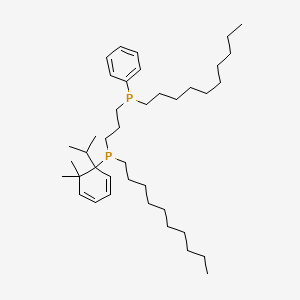
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
